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Compound of Interest

Compound Name: 2-Bromoanthraquinone

Cat. No.: B1267325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

characterization of 2-Bromoanthraquinone (2-BrAQ). This document includes detailed

experimental protocols, data presentation in tabular format for easy comparison, and graphical

representations of workflows.

Physical and Chemical Properties
2-Bromoanthraquinone is a pale yellow to brown crystalline solid.[1] It is an important

intermediate in the synthesis of dyes and pigments and has applications in various fields of

organic synthesis.[2]
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Property Value Reference

Molecular Formula C₁₄H₇BrO₂ [2]

Molecular Weight 287.11 g/mol [2]

CAS Number 572-83-8 [2]

Melting Point 205-211 °C [1]

Appearance

Light yellow to brown to dark

green crystalline powder and

chunks.

[1]

Solubility

Soluble in hot toluene. Limited

solubility in other organic

solvents.

Analytical Techniques and Protocols
A variety of analytical techniques are employed to confirm the identity, purity, and structure of 2-
Bromoanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
Bromoanthraquinone by providing information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.42 d, J = 2.1 Hz 1H H-1

8.32-8.28 m 2H H-4, H-5

8.18-8.15 d, J = 8.1 Hz 1H H-3

7.94-7.90 dd, J = 2.1, 1.8 Hz 1H H-8

7.84-7.81 q, J = 3.3 Hz 2H H-6, H-7

Predicted ¹H-NMR (300 MHz, CDCl₃)

¹³C NMR Spectroscopy Data

A typical ¹³C NMR spectrum of 2-Bromoanthraquinone will show 14 distinct signals

corresponding to the 14 carbon atoms in the molecule, unless there is accidental chemical shift

equivalence. The carbonyl carbons are expected to appear in the downfield region (180-190

ppm), while the aromatic carbons will resonate in the 120-140 ppm range. The carbon atom

attached to the bromine will also have a characteristic chemical shift.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Bromoanthraquinone in approximately 0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds, 8-16 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and determine the chemical shifts relative to a reference standard

(e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds, 256 or more scans.

Process the data similarly to the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh 5-10 mg of 2-BrAQ Dissolve in 0.7 mL Deuterated Solvent Transfer to NMR Tube Place sample in NMR Spectrometer Acquire 1H and 13C Spectra Fourier Transform Phase and Baseline Correction Chemical Shift Referencing Integration and Peak Assignment JStructural Confirmation

Click to download full resolution via product page

Workflow for NMR analysis of 2-Bromoanthraquinone.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-Bromoanthraquinone, which aids in its identification and structural confirmation.

Expected Mass Spectrum Data
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m/z Interpretation

286/288

[M]⁺ and [M+2]⁺ molecular ion peaks,

characteristic of a monobrominated compound,

with approximately 1:1 intensity ratio.

258/260 Loss of CO

230/232 Loss of 2xCO

207 [M-Br]⁺

179 [M-Br-CO]⁺

151 [M-Br-2CO]⁺

Experimental Protocol: Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 2-Bromoanthraquinone in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis:

Identify the molecular ion peak and its isotopic pattern.

Analyze the fragmentation pattern and propose fragmentation pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Data Acquisition Data Analysis

Prepare dilute solution of 2-BrAQ Introduce sample into Mass Spectrometer Acquire Mass Spectrum Identify Molecular Ion Peak Analyze Isotopic Pattern Analyze Fragmentation Pattern GStructural Confirmation

Click to download full resolution via product page

Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 2-
Bromoanthraquinone based on the absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~1675 C=O (quinone) stretching

~1590, 1470 C=C (aromatic) stretching

~1300 C-C stretching

~3050 C-H (aromatic) stretching

~700-900 C-H (aromatic) out-of-plane bending

~600-800 C-Br stretching

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Bromoanthraquinone with ~100 mg of dry KBr powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Place a portion of the powder in a pellet press and apply pressure to form a transparent or

translucent pellet.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of 2-Bromoanthraquinone.

UV-Vis Absorption Data

Wavelength (λmax, nm) Solvent

~254, ~275, ~330 Acetonitrile

Note: The absorption spectrum of anthraquinone compounds is typically concentrated in the

wavelength band before 420 nm.[3]

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 2-Bromoanthraquinone in a UV-grade

solvent (e.g., acetonitrile, ethanol) of known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of 200-500 nm.

Data Analysis:

Determine the wavelength(s) of maximum absorbance (λmax).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law.

High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of 2-Bromoanthraquinone and for

quantifying it in mixtures. A supplier of 2-Bromoanthraquinone specifies a purity of >=97.5%

by HPLC.[1]

Illustrative HPLC Method Parameters

Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
Isocratic or gradient mixture of Acetonitrile and

Water (e.g., 70:30 v/v) with 0.1% formic acid.

Flow Rate 1.0 mL/min

Column Temperature 25-30 °C

Detection UV at 254 nm

Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

Sample Preparation:
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Accurately weigh and dissolve a known amount of 2-Bromoanthraquinone in the mobile

phase to prepare a stock solution.

Prepare working standards and sample solutions by diluting the stock solution.

Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column

oven, and UV detector.

Method Development and Execution:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the standard and sample solutions.

Monitor the chromatogram for the retention time and peak area of 2-
Bromoanthraquinone and any impurities.

Data Analysis:

Determine the retention time of the main peak.

Calculate the purity of the sample based on the peak area percentage of the main peak

relative to the total peak area.

For quantitative analysis, create a calibration curve using the standards to determine the

concentration of 2-Bromoanthraquinone in the sample.

Sample & Mobile Phase Preparation HPLC Analysis Data Analysis

Prepare Mobile Phase Prepare Standard and Sample Solutions Filter Solutions Equilibrate HPLC System Inject Samples Acquire Chromatograms Identify and Integrate Peaks Calculate Purity or Concentration IPurity Assessment

Click to download full resolution via product page

General workflow for HPLC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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